molecular formula C11H7BrClNO3 B13627064 3-(4-Bromo-3-chlorophenyl)-5-methylisoxazole-4-carboxylic acid

3-(4-Bromo-3-chlorophenyl)-5-methylisoxazole-4-carboxylic acid

Cat. No.: B13627064
M. Wt: 316.53 g/mol
InChI Key: MZBJOADMIXOSFP-UHFFFAOYSA-N
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Description

3-(4-Bromo-3-chlorophenyl)-5-methylisoxazole-4-carboxylic acid is a chemical compound that belongs to the class of isoxazole carboxylic acids It is characterized by the presence of a bromo and chloro substituent on the phenyl ring, which contributes to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-3-chlorophenyl)-5-methylisoxazole-4-carboxylic acid typically involves multiple steps. One common approach includes:

    Nitration: Introduction of a nitro group to the phenyl ring.

    Reduction: Conversion of the nitro group to an amine.

    Bromination: Introduction of a bromine atom to the phenyl ring.

    Cyclization: Formation of the isoxazole ring through cyclization reactions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and continuous flow processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-3-chlorophenyl)-5-methylisoxazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Conversion of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

3-(4-Bromo-3-chlorophenyl)-5-methylisoxazole-4-carboxylic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-3-chlorophenyl)-5-methylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3-chlorophenylboronic acid: Shares similar substituents on the phenyl ring but differs in the functional groups attached.

    3-Bromo-4-chlorophenylboronic acid: Similar structure but with different positioning of the bromo and chloro substituents.

    2-Bromo-5-chlorophenylboronic acid: Another similar compound with different substituent positions.

Uniqueness

3-(4-Bromo-3-chlorophenyl)-5-methylisoxazole-4-carboxylic acid is unique due to its specific combination of substituents and the isoxazole ring structure

Properties

Molecular Formula

C11H7BrClNO3

Molecular Weight

316.53 g/mol

IUPAC Name

3-(4-bromo-3-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C11H7BrClNO3/c1-5-9(11(15)16)10(14-17-5)6-2-3-7(12)8(13)4-6/h2-4H,1H3,(H,15,16)

InChI Key

MZBJOADMIXOSFP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CC(=C(C=C2)Br)Cl)C(=O)O

Origin of Product

United States

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